molecular formula C19H11Cl2N5 B1684627 Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro- CAS No. 933768-63-9

Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-

Cat. No. B1684627
CAS RN: 933768-63-9
M. Wt: 380.2 g/mol
InChI Key: DVCPYUTZIIXGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB16562 is a novel, selective, and orally bioavailable small-molecule inhibitor of JAK1 and JAK2 markedly selective over JAK3. Treatment of myeloma cells with INCB16562 potently inhibited interleukin-6 (IL-6)-induced phosphorylation of STAT3. INCB16562 abrogated the protective effects of recombinant cytokines or bone marrow stromal cells and sensitized myeloma cells to cell death by exposure to dexamethasone, melphalan, or bortezomib. Oral administration of INCB16562 antagonized the growth of myeloma xenografts in mice and enhanced the antitumor activity of relevant agents in combination studies. INCB16562 is a potent JAK1/2 inhibitor and that mitigation of JAK/STAT signaling by targeting JAK1 and JAK2 will be beneficial in the treatment of myeloma patients, particularly in combination with other agents. ( source: Neoplasia. 2010 Jan; 12(1):28-38. ).

properties

CAS RN

933768-63-9

Molecular Formula

C19H11Cl2N5

Molecular Weight

380.2 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene

InChI

InChI=1S/C19H11Cl2N5/c20-12-4-1-5-13(21)15(12)19-25-16-10-6-8-22-9-14(10)24-18-11(17(16)26-19)3-2-7-23-18/h1-9H,(H,23,24)(H,25,26)

InChI Key

DVCPYUTZIIXGFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

INCB 16562
INCB-16562
INCB16562

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-
Reactant of Route 2
Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-
Reactant of Route 3
Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-
Reactant of Route 4
Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-
Reactant of Route 5
Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-
Reactant of Route 6
Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-

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